molecular formula C8H14N2 B1475853 3-Ethylpiperidine-4-carbonitrile CAS No. 1263315-72-5

3-Ethylpiperidine-4-carbonitrile

Cat. No. B1475853
CAS RN: 1263315-72-5
M. Wt: 138.21 g/mol
InChI Key: TXAVLYNRVLAZOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including 3-Ethylpiperidine-4-carbonitrile, involves various intra- and intermolecular reactions . A recent study discussed the synthesis of piperidines using a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are complex and varied. Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as 3-Ethylpiperidine-4-carbonitrile, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Pharmacological Applications

The pharmacological applications of synthetic and natural piperidines, including 3-Ethylpiperidine-4-carbonitrile, have been extensively studied . These compounds have shown promising results in the discovery and biological evaluation of potential drugs .

Anticancer Applications

Piperidine derivatives have shown potential in anticancer applications . They have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .

ROS Release

Piperine and piperidine can perform several other anticancer biological processes, such as Reactive Oxygen Species (ROS) release . This process is crucial in the fight against cancer cells .

Activation of Mitochondrial Cytochrome C

These compounds have been observed to activate mitochondrial cytochrome C , a key component in the apoptotic pathway of cells, which can lead to the death of cancer cells .

Regulation of Bax and Bcl-2 Proteins

Piperine and piperidine can result in a high Bax:Bcl-2 ratio by releasing Bax-protein from mitochondria and downregulating Bcl-2 protein . This ratio is a key indicator of a cell’s susceptibility to apoptosis, and thus, these compounds could potentially be used in cancer treatments .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

properties

IUPAC Name

3-ethylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-7-6-10-4-3-8(7)5-9/h7-8,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAVLYNRVLAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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